molecular formula C14H10ClFO2 B187998 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 336880-01-4

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B187998
CAS No.: 336880-01-4
M. Wt: 264.68 g/mol
InChI Key: AZCYBBHXCQYWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is a derivative of benzaldehyde, featuring a chloro and fluoro substitution on the benzyl group, which is linked to another benzaldehyde moiety via an ether linkage. This compound is utilized in various chemical syntheses and has applications in multiple scientific fields.

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and toxicity. For instance:

References:

  • Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). “Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.” Organic Process Research & Development, 6(3), 220–224
  • Naveen, S., et al. (2006). “Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile.” Analytical Sciences: X-ray Structure Analysis Online, 22, X291–X292
  • Willstaedt, H. (1931). “Über Brom-Addition an substituierte Zimtsäuren.” Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 64(10), 2688–2693
  • Bunnett, J. F., Miles, J. H., & Nahabedian, K. V. (1961). “Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes.” Journal of the American Chemical Society, 83(11), 2512–2516

Preparation Methods

The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-hydroxybenzaldehyde under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzaldehyde attacks the benzyl chloride, forming the ether linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:

    2-Chloro-6-fluorobenzaldehyde: This compound lacks the ether linkage and has different reactivity and applications.

    2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.

    2-Chloro-6-fluorobenzylamine: This compound features an amine group instead of an aldehyde, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCYBBHXCQYWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351479
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336880-01-4
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.